Biological Target Engagement: Potent BRD4 Inhibition in Human MM1S Cells (IC₅₀ = 16 nM)
The compound exhibits nanomolar inhibitory activity against bromodomain‑containing protein 4 (BRD4), a key epigenetic regulator implicated in multiple cancers. In human MM1S multiple myeloma cells, it downregulates c‑Myc expression with an IC₅₀ of 16 nM after 16 h of incubation as measured by flow cytometry [1]. This potency is comparable to that of advanced BRD4 inhibitors in preclinical development, which typically exhibit IC₅₀ values in the 4–30 nM range .
| Evidence Dimension | BRD4‑dependent c‑Myc downregulation |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | Representative advanced BRD4 inhibitors (e.g., ZL0420: BD1 IC₅₀ = 27 nM, BD2 IC₅₀ = 32 nM; class benchmark: 4–30 nM) |
| Quantified Difference | Within the same order of magnitude as known potent BRD4 inhibitors |
| Conditions | Human MM1S cells, 16 h incubation, flow cytometry |
Why This Matters
The 16 nM cellular IC₅₀ against BRD4 positions this compound as a viable starting point for oncology‑focused medicinal chemistry programs seeking to develop novel epigenetic modulators.
- [1] BindingDB BDBM50534825 / CHEMBL4472759. Inhibition of BRD4 in human MM1S cells assessed as down regulation of c‑Myc incubated for 16 hrs by flow cytometry. Affinity Data: IC₅₀ = 16 nM. View Source
